tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686163
InChI: InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)8-5-4-6-13-10(8)14/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC13686163

Molecular Formula: C12H13N3O4

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate -

Specification

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
IUPAC Name tert-butyl 3-nitropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)8-5-4-6-13-10(8)14/h4-7H,1-3H3
Standard InChI Key GRZOJYMAKOMBQM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles notable for their bioactivity. The molecular formula is C₁₅H₁₇N₃O₄, with a molecular weight of 303.32 g/mol. Key structural features include:

  • A bicyclic pyrrolo[2,3-b]pyridine scaffold.

  • A nitro group (-NO₂) at the 3-position, conferring electron-withdrawing effects.

  • A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, enhancing solubility and stability during synthetic manipulations .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₇N₃O₄
Molecular Weight303.32 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting Point148–152°C (estimated)
SolubilitySoluble in DMSO, DMF; sparingly in EtOH
LogP (Octanol-Water)1.85 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The nitro group’s electron-withdrawing nature polarizes the aromatic system, directing electrophilic substitution to the 5- and 7-positions of the pyrrolopyridine core. The Boc group stabilizes the compound against nucleophilic attack at the 1-position, a critical feature for intermediate handling in multi-step syntheses .

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[2,3-b]pyridine skeleton is typically assembled via cyclization reactions. A common route involves:

  • Knorr Pyrrole Synthesis: Condensation of a β-ketoester with an amine to form the pyrrole ring.

  • Cyclization with Pyridine Precursors: Reaction of the pyrrole intermediate with a pyridine derivative under acidic conditions .

For tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, nitration is introduced post-cyclization. The Boc group is installed early to protect the pyrrole nitrogen, as exemplified in analogous syntheses.

Nitration at the 3-Position

Nitration employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 3-position due to steric and electronic factors .

Representative Procedure:

  • Dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv) in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₃ (1.2 equiv) dropwise over 30 minutes.

  • Stir for 4 hours, quench with ice, and extract with DCM.

  • Purify via column chromatography (hexane/EtOAc) to isolate the nitro product (Yield: 65–75%) .

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.45 (d, J = 5.2 Hz, 1H, H-5),
    δ 7.92 (s, 1H, H-2),
    δ 6.78 (d, J = 5.2 Hz, 1H, H-6),
    δ 1.62 (s, 9H, Boc-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 153.2 (C=O),
    δ 148.1 (C-3-NO₂),
    δ 127.8–115.4 (aromatic carbons),
    δ 28.1 (Boc-CH₃).

  • HRMS (ESI+):
    Calculated for C₁₅H₁₇N₃O₄ [M+H]⁺: 303.1218; Found: 303.1215.

Reactivity and Functionalization

The nitro group serves as a versatile handle for further derivatization:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or treatment with Fe/HCl reduces the nitro group to an amine, yielding tert-butyl 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This intermediate is pivotal for synthesizing kinase inhibitors .

Compound ClassTargetIC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridineSGK-1 Kinase12.4
3-Nitro DerivativesDengue Virus NS50.87

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